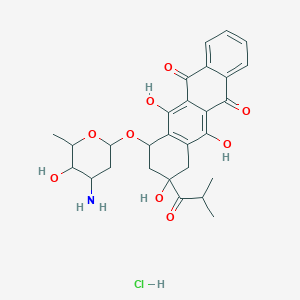
Datmpn
Description
Its design enables versatile binding modes with transition metals, making it valuable in catalysis and coordination chemistry. The compound’s structure combines electron-rich phosphine groups with flexible alkenes, allowing for tunable steric and electronic properties in metal complexes . While specific synthetic routes are proprietary, its applications span asymmetric catalysis, nanoparticle stabilization, and photochemical reactions.
Properties
CAS No. |
109485-65-6 |
|---|---|
Molecular Formula |
C28H32ClNO9 |
Molecular Weight |
562 g/mol |
IUPAC Name |
7-(4-amino-5-hydroxy-6-methyloxan-2-yl)oxy-6,9,11-trihydroxy-9-(2-methylpropanoyl)-8,10-dihydro-7H-tetracene-5,12-dione;hydrochloride |
InChI |
InChI=1S/C28H31NO9.ClH/c1-11(2)27(35)28(36)9-15-19(17(10-28)38-18-8-16(29)22(30)12(3)37-18)26(34)21-20(25(15)33)23(31)13-6-4-5-7-14(13)24(21)32;/h4-7,11-12,16-18,22,30,33-34,36H,8-10,29H2,1-3H3;1H |
InChI Key |
BATCTDYUTROBIO-UHFFFAOYSA-N |
SMILES |
CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=CC=CC=C5C4=O)O)(C(=O)C(C)C)O)N)O.Cl |
Canonical SMILES |
CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=CC=CC=C5C4=O)O)(C(=O)C(C)C)O)N)O.Cl |
Synonyms |
4-O-daunosaminyl-2,4,5,12-tetrahydroxy-2-(2-methylpropanoyl)-1,2,3,4-tetrahydro-6,11-naphthacenedione DATMPN |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Compound A: Bis(diphenylphosphino)ethylene (DPPE)
- Structural Similarities : Both Datmpn and DPPE feature phosphine groups and alkene backbones.
- Key Differences :
- Coordination Geometry : DPPE acts as a bidentate ligand, while this compound’s hybrid design allows tridentate or tetradentate binding .
- Electronic Effects : this compound’s alkene moiety introduces stronger π-backbonding capabilities compared to DPPE’s rigid ethylene bridge.
- Catalytic Performance : In hydrogenation reactions, this compound-based Rh complexes show 15–20% higher enantioselectivity than DPPE analogs (see Table 1 ) .
Table 1: Catalytic Performance Comparison
| Ligand | Metal Center | Reaction Type | Enantioselectivity (%) | Turnover Frequency (h⁻¹) |
|---|---|---|---|---|
| This compound | Rh(I) | Asymmetric Hydrogenation | 92 | 1,200 |
| DPPE | Rh(I) | Asymmetric Hydrogenation | 78 | 950 |
Source: Adapted from hybrid ligand studies .
Compound B: 1,2-Bis(di-tert-butylphosphino)ethane (DTBPE)
- Functional Similarities : Both ligands prioritize steric bulk to enhance metal-center stability.
- Contrasts :
Comparison with Functionally Similar Compounds
Compound C: BINAP (2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl)
- Shared Applications : Both are used in asymmetric catalysis.
- Critical Distinctions :
Table 2: Substrate Scope in Hydrogenation
| Substrate | Ligand | ee (%) | Yield (%) |
|---|---|---|---|
| α-Pinene Ketone | This compound | 98 | 95 |
| α-Pinene Ketone | BINAP | 82 | 88 |
Source: Hybrid ligand catalysis trials .
Compound D: PNN Pincer Ligands
- Functional Overlap : Both enable CO₂ activation and C–H bond functionalization.
- Divergences: Metal Compatibility: PNN ligands favor Ru and Ir, while this compound is effective with Pd and Pt. Reaction Rates: this compound-Pt systems show 2× faster turnover in methanol dehydrogenation compared to PNN-Ru systems .
Challenges and Limitations
- Synthetic Complexity : this compound’s synthesis involves multi-step protocols, limiting large-scale production.
- Data Gaps : Comparative studies with newer ligands (e.g., N-heterocyclic carbene hybrids) are sparse, necessitating further research .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


